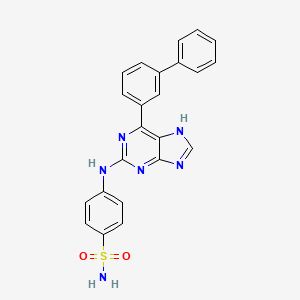
Inhibidor de CDK2 73
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDK2-IN-4 es un inhibidor altamente selectivo de la cinasa dependiente de ciclina 2 (CDK2). La cinasa dependiente de ciclina 2 es una enzima crucial involucrada en la regulación del ciclo celular, particularmente en la transición de la fase G1 a la fase S. CDK2-IN-4 ha mostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir selectivamente CDK2, evitando así la proliferación celular descontrolada, que es una característica del cáncer .
Aplicaciones Científicas De Investigación
CDK2-IN-4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de CDK2 en varias reacciones químicas y vías.
Biología: Ayuda a comprender los procesos biológicos regulados por CDK2, como la progresión del ciclo celular y la replicación del ADN.
Medicina: Se investiga su potencial como agente anticancerígeno debido a su capacidad para inhibir CDK2 y prevenir la proliferación de células cancerosas.
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos dirigidos a CDK2 para diversas enfermedades, incluido el cáncer .
Mecanismo De Acción
CDK2-IN-4 ejerce sus efectos uniéndose selectivamente al sitio activo de la cinasa dependiente de ciclina 2, inhibiendo así su actividad de cinasa. Esta inhibición evita la fosforilación de las dianas río abajo, como la proteína del retinoblastoma, que es esencial para la progresión del ciclo celular desde la fase G1 a la fase S. Al bloquear esta vía, CDK2-IN-4 detiene eficazmente la proliferación celular e induce la apoptosis en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
CDK2 Inhibitor 73 interacts with CDK2, a serine/threonine kinase that forms a complex with cyclin E to regulate the G1/S transition and promote DNA replication during the cell cycle . The compound exhibits high potency towards CDK2, but is significantly less active towards CDK1 . This selectivity makes CDK2 Inhibitor 73 a valuable tool for studies of cell cycle regulation .
Cellular Effects
CDK2 Inhibitor 73 has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells with CCNE1 amplification or overexpression, CDK2 Inhibitor 73 can induce G1 growth arrest and control tumor growth .
Molecular Mechanism
The molecular mechanism of action of CDK2 Inhibitor 73 involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle . This results in the arrest of cell proliferation, which is a key factor in the growth of tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CDK2 Inhibitor 73 have been observed to change over time . The compound exhibits stability and does not degrade rapidly, making it suitable for long-term studies . It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of CDK2 Inhibitor 73 have been found to vary with different dosages . At lower doses, the compound effectively controls tumor growth, while at higher doses, it may cause toxic or adverse effects . This highlights the importance of carefully determining the optimal dosage for therapeutic applications .
Metabolic Pathways
CDK2 Inhibitor 73 is involved in the regulation of several metabolic pathways. It interacts with enzymes and cofactors that are part of the cell cycle regulation pathway . The compound can also affect metabolic flux and metabolite levels, further influencing cellular function .
Transport and Distribution
Given its role in cell cycle regulation, it is likely that the compound interacts with various transporters or binding proteins, which could affect its localization or accumulation within cells .
Subcellular Localization
It is plausible that the compound may be directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications . Understanding the subcellular localization of CDK2 Inhibitor 73 could provide further insights into its activity and function .
Métodos De Preparación
La síntesis de CDK2-IN-4 involucra varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios sustituyentes para mejorar su actividad inhibitoria. Una ruta sintética común involucra el uso de derivados de pirazolo[3,4-d]pirimidina. Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza . Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para eficiencia y rentabilidad .
Análisis De Reacciones Químicas
CDK2-IN-4 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales en el compuesto, alterando potencialmente su actividad inhibitoria.
Reducción: Esta reacción se puede usar para reducir grupos funcionales específicos, afectando la estabilidad y la reactividad del compuesto.
Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos, que pueden reemplazar átomos o grupos específicos en el compuesto.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. .
Comparación Con Compuestos Similares
CDK2-IN-4 es único debido a su alta selectividad para la cinasa dependiente de ciclina 2 sobre otras cinasas dependientes de ciclina, como la cinasa dependiente de ciclina 1. Esta selectividad es crucial para minimizar los efectos fuera del objetivo y mejorar la eficacia terapéutica. Compuestos similares incluyen:
Roscovitina: Otro inhibidor de la cinasa dependiente de ciclina con una especificidad más amplia.
Palbociclib: Un inhibidor selectivo de la cinasa dependiente de ciclina 4 y la cinasa dependiente de ciclina 6, utilizado en el tratamiento del cáncer de mama.
Milciclib: Un inhibidor de la cinasa dependiente de ciclina con actividad contra múltiples cinasas dependientes de ciclina, incluida la cinasa dependiente de ciclina 2 .
CDK2-IN-4 destaca por su excepcional selectividad y potencia contra la cinasa dependiente de ciclina 2, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y las aplicaciones terapéuticas potenciales.
Propiedades
IUPAC Name |
4-[[6-(3-phenylphenyl)-7H-purin-2-yl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c24-32(30,31)19-11-9-18(10-12-19)27-23-28-20(21-22(29-23)26-14-25-21)17-8-4-7-16(13-17)15-5-2-1-3-6-15/h1-14H,(H2,24,30,31)(H2,25,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGRWXRQJGJIER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C(=NC(=N3)NC5=CC=C(C=C5)S(=O)(=O)N)N=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
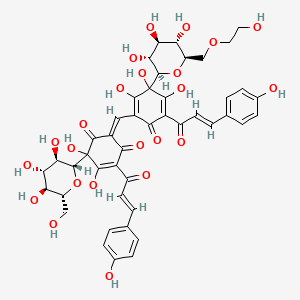
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)
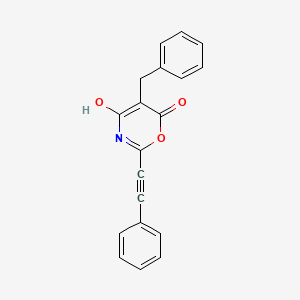
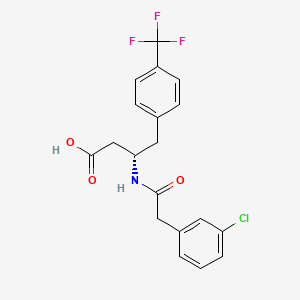

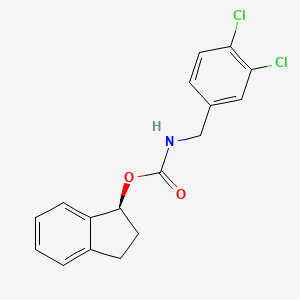

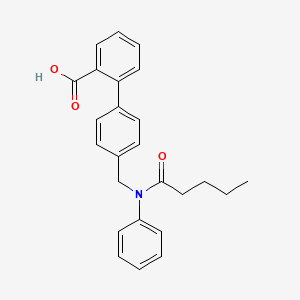
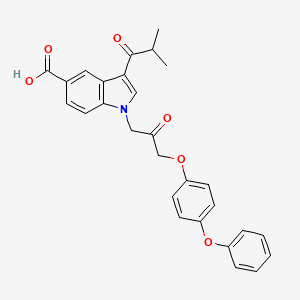
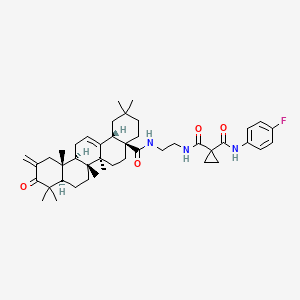
![prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate](/img/structure/B606505.png)
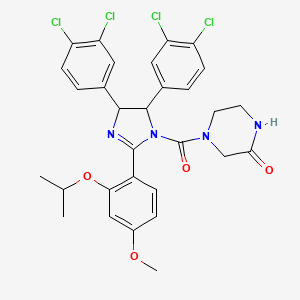
![2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid](/img/structure/B606508.png)
![5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide](/img/structure/B606509.png)
